molecular formula C17H21N B12490974 N-(naphthalen-1-ylmethyl)cyclohexanamine

N-(naphthalen-1-ylmethyl)cyclohexanamine

Cat. No.: B12490974
M. Wt: 239.35 g/mol
InChI Key: UJBGPGGAPUZPGI-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-ylmethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring bonded to an amine nitrogen, which is further substituted by a naphthalen-1-ylmethyl group.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)cyclohexanamine

InChI

InChI=1S/C17H21N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12,16,18H,1-3,10-11,13H2

InChI Key

UJBGPGGAPUZPGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)cyclohexanamine typically involves the reaction of naphthalen-1-ylmethanol with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)cyclohexanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-1-ylmethyl)cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

N-Methyl-1-(naphthalen-1-yl)methanamine (CAS 14489-75-9): Structure: Lacks the cyclohexane ring but shares the naphthalen-1-ylmethylamine backbone. Properties: Higher lipophilicity (logP inferred from molecular weight 171.24) compared to cyclohexanamine derivatives . Synthesis: Not detailed in evidence but likely involves reductive amination or alkylation.

N-((Tetrazol-5-yl)methyl)cyclohexanamine :

  • Structure : Tetrazole ring replaces naphthalene, introducing hydrogen-bonding capacity.
  • Synthesis : Two-step process from chloroacetonitrile and cyclohexylamine, characterized by 2D NMR .

N-(1-Phenylethyl)-1-(phenylethynyl)cyclohexanamine (4y): Structure: Cyclohexanamine substituted with phenylethyl and phenylethynyl groups.

Comparison Table :

Compound Core Structure Key Substituent(s) Lipophilicity Key Interactions
N-(Naphthalen-1-ylmethyl)cyclohexanamine Cyclohexanamine Naphthalen-1-ylmethyl High π-π stacking, hydrophobic
N-Methyl-1-(naphthalen-1-yl)methanamine Methylamine Naphthalen-1-ylmethyl Moderate π-π stacking
N-((Tetrazol-5-yl)methyl)cyclohexanamine Cyclohexanamine Tetrazol-5-ylmethyl Moderate Hydrogen bonding

Physicochemical Properties

  • NMR Shifts: Naphthalen-1-ylmethanol (): Aromatic protons resonate at δ 7.20–8.36 ppm, comparable to the target compound’s naphthalene protons . Triazole Derivatives (): Triazole protons appear at δ 8.36 ppm, while naphthalene protons range from δ 7.20–8.61 ppm .
  • IR Spectra : N–H stretches (~3260–3300 cm⁻¹) and C=O peaks (~1670 cm⁻¹) in triazole analogs contrast with the target’s absence of carbonyl groups .

Challenges and Contrasts

  • Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce synthetic yields (40%) compared to smaller groups .
  • Solubility : Tetrazole derivatives () may exhibit better aqueous solubility than naphthalene-containing analogs due to hydrogen bonding .

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